N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine
Overview
Description
N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino acid cysteine. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine typically involves the protection of the amino group of L-cysteine with a Boc group. This can be achieved by reacting L-cysteine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process . This method allows for better control of reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Major Products
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free thiol groups.
Substitution: Removal of the Boc group to yield free amine.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid to prevent unwanted side reactions.
Biology: Employed in the study of protein structure and function by selectively protecting cysteine residues.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the synthesis of complex organic molecules and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine involves the selective protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
N-(tert-Butoxycarbonyl)glycine: A Boc-protected amino acid similar to N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine.
Uniqueness
This compound is unique due to the presence of both the Boc-protected amino group and the prop-1-en-1-yl group attached to the sulfur atom of cysteine. This dual functionality allows for selective reactions and modifications, making it a valuable compound in synthetic chemistry and peptide synthesis .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-1-enylsulfanylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h5-6,8H,7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMHVEOXLLNEJH-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CSCC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=CSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20845970 | |
Record name | N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20845970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918424-18-7 | |
Record name | N-(tert-Butoxycarbonyl)-S-prop-1-en-1-yl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20845970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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